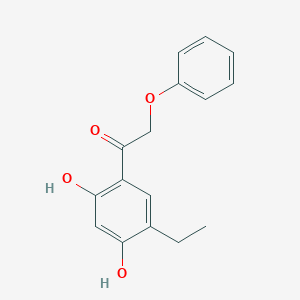

1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-2-11-8-13(15(18)9-14(11)17)16(19)10-20-12-6-4-3-5-7-12/h3-9,17-18H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUDGFAALANVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 5 Ethyl 2,4 Dihydroxyphenyl 2 Phenoxyethanone

Retrosynthetic Analysis of the Compound's Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone, the primary disconnection points are the carbon-carbon bond of the ketone and the carbon-oxygen bond of the ether.

Two primary disconnections can be envisioned:

Disconnection A (C-C bond): This involves a Friedel-Crafts acylation disconnection. The bond between the carbonyl carbon and the dihydroxyphenyl ring is broken, leading to two precursor molecules: 4-ethylresorcinol (B1360110) and a phenoxyacetylating agent (such as phenoxyacetyl chloride). This is often the most direct and convergent approach.

Disconnection B (C-O bond): This involves an etherification disconnection. The bond between the phenoxy oxygen and the acetyl group is broken. This would suggest a precursor such as 1-(5-ethyl-2,4-dihydroxyphenyl)ethanone, which would then need to be halogenated at the alpha-position before substitution with phenol (B47542) or phenoxide. This route is generally less efficient due to the additional steps and potential for side reactions.

Based on efficiency and atom economy, the Friedel-Crafts approach (Disconnection A) is the more logical and commonly employed strategy for assembling the core structure of this and similar phenolic ketones.

Development and Optimization of Novel Synthetic Pathways

The development of a robust synthetic route for this compound hinges on the optimization of the key bond-forming reactions.

Friedel-Crafts Acylation Approaches for Phenolic Ketones

The Friedel-Crafts acylation is a cornerstone of C-C bond formation to aromatic rings and is the key step in constructing the phenolic ketone backbone of the target molecule. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 4-ethylresorcinol, with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.org

The reaction for the synthesis of the core structure is as follows:

4-ethylresorcinol + phenoxyacetyl chloride → this compound + HCl

Catalyst Selection and Optimization:

The choice of Lewis acid catalyst is critical for the success of the Friedel-Crafts acylation. A stoichiometric amount of the catalyst is often required as it complexes with both the starting phenol and the resulting phenolic ketone product. organic-chemistry.org

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| AlCl₃ | Anhydrous, inert solvent (e.g., CS₂, nitrobenzene) | High reactivity, readily available | Strong complexation, harsh workup, potential for side reactions |

| BF₃·OEt₂ | Ethereal solvents | Milder than AlCl₃, good for sensitive substrates | Can be less reactive, may require higher temperatures |

| SnCl₄ | Halogenated solvents | Good selectivity | Can be expensive, moisture sensitive |

| ZnCl₂ | Protic acids or solvent-free | Milder, can be used in greener conditions | Lower reactivity |

| Solid Acid Catalysts (e.g., Zeolites) | High temperature, solvent-free | Reusable, environmentally friendly | May require specific reactor setups |

Optimization of the reaction conditions, including solvent, temperature, and reaction time, is crucial to maximize the yield and minimize the formation of byproducts. For a highly activated ring system like 4-ethylresorcinol, milder catalysts and conditions are often preferred to prevent side reactions such as O-acylation or polysubstitution.

Etherification Strategies for the Phenoxy Moiety

While the primary retrosynthetic approach favors Friedel-Crafts acylation with a pre-formed phenoxyacetyl chloride, an alternative strategy involves the formation of the ether linkage on a pre-existing ketone. This is generally a less direct route but can be useful in certain contexts.

The Williamson ether synthesis is a classic method for forming ethers. In this scenario, it would involve the reaction of an alpha-halo ketone with sodium phenoxide.

Reaction Scheme:

1-(5-ethyl-2,4-dihydroxyphenyl)-2-chloroethanone + Sodium phenoxide → this compound + NaCl

Phase-transfer catalysis can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble halo-ketone. researchgate.net Catalysts such as quaternary ammonium (B1175870) or phosphonium (B103445) salts are used to shuttle the phenoxide anion into the organic phase. researchgate.net

| Etherification Method | Reagents | Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | α-halo ketone, sodium phenoxide | Aprotic polar solvent (e.g., DMF, DMSO) | Well-established, reliable | Requires pre-functionalization of the ketone |

| Phase-Transfer Catalysis | α-halo ketone, phenol, aqueous base, PTC | Biphasic system (e.g., DCM/H₂O) | Mild conditions, avoids strong anhydrous bases | Catalyst can sometimes be difficult to remove |

| Buchwald-Hartwig Amination (adapted for ethers) | α-halo ketone, phenol, palladium catalyst, ligand, base | Anhydrous organic solvent | Broad substrate scope | Catalyst cost and sensitivity |

Catalytic Methods in Compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. In the synthesis of this compound, catalytic approaches can be applied to both the Friedel-Crafts acylation and potentially the etherification step.

For the Friedel-Crafts acylation, the use of catalytic amounts of Lewis acids is a significant advancement. This can be achieved with highly active catalysts or by using reaction conditions that prevent the catalyst from being sequestered by the product. For instance, certain ionic liquids can act as both the solvent and the catalyst, and can be recycled.

In the context of etherification, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination which has been adapted for C-O bond formation, offer a powerful catalytic alternative to the classical Williamson ether synthesis. This method would involve the coupling of an aryl halide or triflate with an alcohol, but in this specific synthetic context, it is less direct than the primary retrosynthetic route.

Stereoselective Synthesis of Potential Chiral Analogs (if applicable)

The target molecule, this compound, does not possess a chiral center. However, if a substituent were to be introduced at the alpha-carbon of the ketone, a chiral center would be created. The synthesis of such chiral analogs would require stereoselective methods.

One approach to achieving stereoselectivity would be the asymmetric α-hydroxylation of a precursor ketone, followed by etherification of the resulting hydroxyl group. acs.org Chiral phase-transfer catalysts derived from cinchona alkaloids have been shown to be effective in the enantioselective α-hydroxylation of ketones using molecular oxygen as the oxidant. acs.org

Another strategy would involve the asymmetric alkylation of an enolate derived from a simpler ketone precursor. The use of chiral auxiliaries or chiral phase-transfer catalysts can induce facial selectivity in the approach of the electrophile, leading to an enantiomerically enriched product.

Green Chemistry Approaches in Synthetic Route Design

Green chemistry principles aim to design chemical processes that are environmentally benign. chemistryviews.orginnoget.comnih.gov For the synthesis of this compound, several green chemistry strategies can be implemented.

Atom Economy: The Friedel-Crafts acylation route is inherently more atom-economical than a multi-step process involving protection and deprotection or extensive functional group interconversions.

Use of Safer Solvents: Traditional Friedel-Crafts reactions often use hazardous solvents like nitrobenzene (B124822) or chlorinated hydrocarbons. The development of reactions in safer solvents like water, or under solvent-free conditions, is a key goal of green chemistry. chemistryviews.org For example, visible-light-induced aerobic C-H oxidation reactions to produce aromatic ketones have been developed in water. chemistryviews.org

Catalysis: The use of reusable solid acid catalysts, such as zeolites or clays, for the Friedel-Crafts acylation can eliminate the need for stoichiometric amounts of corrosive and hazardous Lewis acids. organic-chemistry.org This simplifies the workup procedure and reduces waste.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. Zinc-mediated Friedel-Crafts acylation has been successfully carried out under solvent-free conditions using microwave irradiation. organic-chemistry.org

Sophisticated Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Resonance Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely show a complex pattern due to the presence of two substituted benzene (B151609) rings. The protons of the dihydroxyphenyl ring are anticipated to appear as two singlets or an AB system, depending on the solvent and concentration. The five protons of the phenoxy group would likely present as a multiplet. The ethyl group protons would give rise to a characteristic triplet and quartet. The methylene (B1212753) protons adjacent to the carbonyl and phenoxy groups would appear as a singlet. The hydroxyl protons are expected to show broad singlets, the chemical shifts of which are highly dependent on solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would be expected to show signals for each unique carbon atom. The carbonyl carbon would be significantly deshielded, appearing at a characteristic downfield chemical shift. The aromatic carbons would resonate in the typical aromatic region, with their specific shifts influenced by the hydroxyl, ethyl, and acetyl substituents. The carbons of the ethyl group and the methylene bridge would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 | ~15 |

| Ethyl -CH₂ | ~2.6 | ~25 |

| Dihydroxyphenyl C-H (ortho to OH) | ~6.4 | ~103 |

| Dihydroxyphenyl C-H (meta to OH) | ~7.5 | ~132 |

| Phenoxy C-H (ortho) | ~7.0 | ~115 |

| Phenoxy C-H (meta) | ~7.3 | ~130 |

| Phenoxy C-H (para) | ~7.1 | ~123 |

| Methylene (-CH₂-) | ~5.2 | ~70 |

| Carbonyl (C=O) | - | ~198 |

| Dihydroxyphenyl C-OH | - | ~160, ~165 |

| Dihydroxyphenyl C-Et | - | ~140 |

| Dihydroxyphenyl C-C=O | - | ~110 |

| Phenoxy C-O | - | ~158 |

Two-dimensional NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would establish the connectivity between adjacent protons. For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would identify which protons are directly attached to which carbon atoms. This is crucial for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups. The carbonyl (C=O) stretching vibration of the ketone would likely appear as a strong, sharp peak around 1650 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups would be seen just below 3000 cm⁻¹. The C-O stretching vibrations of the ether and phenol (B47542) groups would be expected in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would typically appear in the 1600-1450 cm⁻¹ range.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic) | 3500-3200 | Broad, Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Ketone) | ~1650 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium |

| C-O (Ether/Phenol) | 1250-1000 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₆H₁₆O₄), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the methylene bridge (alpha-cleavage), leading to the formation of a stable acylium ion. Another common fragmentation would be the cleavage of the ether bond.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular properties.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. A smaller energy gap suggests higher reactivity. In a hypothetical analysis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone, the HOMO and LUMO energies would be calculated to predict its chemical behavior.

Hypothetical FMO Data Table

| Molecular Orbital | Energy (eV) |

| HOMO | (Data Not Available) |

| LUMO | (Data Not Available) |

| Energy Gap (LUMO-HOMO) | (Data Not Available) |

Electrostatic Potential Surface (EPS) Mapping

EPS mapping illustrates the charge distribution on the surface of a molecule. It helps in identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. For this compound, an EPS map would reveal the electron-rich and electron-deficient regions, providing insights into its potential interactions with other molecules.

Vibrational Frequency Analysis

Vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computational model can be validated. This analysis would help in the structural characterization of this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

MD simulations are used to study the dynamic behavior of molecules over time. These simulations provide information about the different conformations a molecule can adopt and their relative stabilities. An MD simulation of this compound would reveal its flexibility and the preferred spatial arrangements of its constituent atoms.

Molecular Docking Studies on Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand ligand-protein interactions.

Ligand-Protein Binding Pose Prediction (e.g., AgrA, Tyrosinase)

Given the presence of the 2,4-dihydroxyphenyl group, a known pharmacophore for tyrosinase inhibitors, it would be logical to perform docking studies of this compound with the enzyme tyrosinase. Such a study would predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of the enzyme. Similarly, docking against other potential protein targets like AgrA, a quorum-sensing regulator in bacteria, could reveal its potential as an antibacterial agent.

Hypothetical Molecular Docking Data Table

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Tyrosinase | (Data Not Available) | (Data Not Available) |

| AgrA | (Data Not Available) | (Data Not Available) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

There is no available information on Quantitative Structure-Activity Relationship (QSAR) models developed for or including this compound. QSAR studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov The development of a predictive QSAR model requires a dataset of structurally related compounds with experimentally determined activities, which has not been published for analogs of this specific compound. nih.gov Consequently, no predictive models for its activity or data tables of molecular descriptors are available.

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

No crystallographic data or studies on the non-covalent interactions of this compound have been published. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.comnih.gov This analysis requires a solved crystal structure, which is not available for this compound. As a result, there is no information on the contribution of different types of non-covalent interactions, such as H···H, H···O/O···H, and H···C/C···H contacts, to the crystal packing of this molecule. nih.govnih.gov

Mechanistic Biological Activity Studies in Vitro and Molecular Level

Elucidation of Anti-virulence Mechanisms against Bacterial Pathogens (e.g., Staphylococcus aureus)

Studies have explored the anti-virulence properties of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone, particularly against the human pathogen Staphylococcus aureus. This compound was identified through virtual screening aimed at discovering inhibitors of the accessory gene regulator (Agr) system, a key quorum-sensing pathway in S. aureus.

Inhibition of Quorum Sensing Pathways (e.g., AgrA System)

Research has demonstrated that this compound can interfere with the agr quorum-sensing system, which controls the expression of numerous virulence factors in S. aureus. The compound was discovered in a virtual screen targeting the response regulator protein AgrA. AgrA is a crucial transcription factor that, upon activation, instigates the expression of genes encoding for various toxins and virulence factors. By acting as an antagonist to AgrA, this compound effectively disrupts this signaling cascade, leading to a reduction in the production of virulence factors.

Modulation of Specific Virulence Factor Expression (e.g., alpha-hemolysin (B1172582), phenol-soluble modulin α)

The inhibitory effect of this compound on the AgrA system translates to a dose-dependent decrease in the production of key virulence factors. Notably, the expression of alpha-hemolysin (Hla) and phenol-soluble modulin α (PSMα) is significantly attenuated in the presence of this compound. Alpha-hemolysin is a potent cytotoxin that forms pores in host cell membranes, leading to cell lysis, while PSMs are a class of peptides involved in various pathogenic processes, including biofilm formation and inflammation. The reduction in these specific virulence factors underscores the compound's potential to mitigate the pathogenicity of S. aureus.

Investigation of Enzyme Inhibition Mechanisms (e.g., Tyrosinase)

In addition to its anti-virulence properties, the structural features of this compound, specifically the 2,4-dihydroxyphenyl moiety, suggest its potential as an enzyme inhibitor, particularly for enzymes like tyrosinase.

Characterization of Enzyme Binding Kinetics and Reversibility

While specific studies detailing the enzyme binding kinetics and reversibility of this compound with tyrosinase are not extensively available, research on analogous compounds containing the 2,4-dihydroxyphenyl group provides insights into potential mechanisms. Compounds with this moiety have been shown to act as competitive or mixed-type inhibitors of tyrosinase. nih.gov A competitive inhibitor typically binds to the active site of the enzyme, preventing the substrate from binding, while a mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The nature of inhibition, whether reversible or irreversible, would depend on the specific interactions formed between the compound and the enzyme. mdpi.comnih.gov

Role of the 2,4-Dihydroxyphenyl Moiety in Enzyme Active Site Interaction

The 2,4-dihydroxyphenyl moiety, also known as a resorcinol (B1680541) moiety, is a key structural feature found in many potent tyrosinase inhibitors. mdpi.comresearchgate.net This group is believed to play a crucial role in the interaction with the active site of tyrosinase, a copper-containing enzyme. The hydroxyl groups of the resorcinol moiety can chelate the copper ions in the enzyme's active site, which is essential for its catalytic activity. nih.gov This chelation can effectively inactivate the enzyme. Furthermore, the 2,4-dihydroxyphenyl group can mimic the structure of tyrosine, the natural substrate of tyrosinase, allowing it to bind to the active site and act as a competitive inhibitor. nih.govnih.gov Molecular docking studies on similar compounds have shown that the hydroxyl groups can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. nih.gov

Substrate Competition and Allosteric Modulation Studies

Currently, there are no published studies that detail the substrate competition or allosteric modulation effects of this compound. Such investigations would be crucial in determining its potential as an enzyme inhibitor or activator.

Substrate Competition Assays: To ascertain if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of a specific enzyme, kinetic studies would be required. These experiments would involve measuring enzyme activity at various substrate and compound concentrations. The data would then be analyzed using graphical methods like Lineweaver-Burk or Dixon plots to determine the mode of inhibition.

Allosteric Modulation Screening: Investigating whether this compound can modulate an enzyme's activity by binding to a site other than the active site (allosteric modulation) would involve specialized assays. These might include radioligand binding assays or the use of fluorescence resonance energy transfer (FRET) to detect conformational changes in the target protein upon compound binding.

Cellular Interaction Studies Beyond Basic Cellular Viability

Detailed studies into the specific cellular interactions of this compound are not present in the current scientific literature.

Intracellular Target Identification through Proteomics or Genomics Approaches

Identifying the intracellular protein targets of this compound would necessitate advanced techniques such as:

Affinity Chromatography-Mass Spectrometry: This would involve immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which would then be identified by mass spectrometry.

Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome in the presence of the compound, with target proteins exhibiting altered melting points.

Cellular Pathway Perturbation Analysis via Omics Technologies

To understand how this compound affects cellular pathways, "omics" technologies would be employed. nih.govnih.gov

Transcriptomics (RNA-Seq): This would reveal changes in gene expression in cells treated with the compound, providing insights into the cellular pathways that are activated or inhibited.

Proteomics: Quantitative proteomics would identify and quantify changes in the abundance of thousands of proteins, offering a direct view of the cellular response to the compound.

Metabolomics: This approach would analyze changes in the levels of small-molecule metabolites, providing a functional readout of the physiological state of the cell.

Antioxidant Mechanisms and Radical Scavenging Pathways

While phenolic compounds are generally recognized for their antioxidant properties, the specific mechanisms for this compound have not been elucidated.

Electron Transfer and Hydrogen Atom Transfer Mechanisms

The antioxidant activity of phenolic compounds typically involves either donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET). nih.govnih.gov The resorcinol (2,4-dihydroxyphenyl) moiety in the compound suggests potential for these mechanisms. The bond dissociation enthalpy (BDE) of the hydroxyl groups would be a key determinant of the favored pathway. researchgate.net

| Antioxidant Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. |

| Single Electron Transfer - Proton Transfer (SET-PT) | An electron is first transferred from the phenolic compound to the radical, followed by the transfer of a proton. |

Reactive Oxygen Species (ROS) Scavenging Pathways

The ability of this compound to scavenge various reactive oxygen species (ROS) such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide would need to be assessed using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or cellular antioxidant activity (CAA) assays.

Advanced Analytical Methodologies for Detection and Quantification in Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile, medium to high polarity compounds like 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone. The development of a robust HPLC method is a critical step in its accurate quantification.

The separation efficiency in HPLC is highly dependent on the careful optimization of several parameters. For a compound with the structural features of this compound, a reversed-phase approach is typically most effective.

Column Chemistry: A C18 or C8 column is often the first choice for separating phenolic and ketonic compounds. nih.gov These columns provide a non-polar stationary phase that interacts with the analyte based on its hydrophobicity. The specific choice between C18 and C8 would depend on the desired retention time and resolution from other matrix components, with C18 offering greater retention. nih.govnih.gov

Mobile Phase: The mobile phase composition is a critical factor in achieving optimal separation. A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic or orthophosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed. researchgate.net The acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention. researchgate.net The gradient allows for the efficient elution of compounds with a range of polarities.

A hypothetical HPLC gradient for the analysis of this compound could be as follows:

| Time (minutes) | % Solvent A (Water with 0.1% Formic Acid) | % Solvent B (Acetonitrile) |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30 | 95 | 5 |

This table represents a typical gradient profile that would be a starting point for method development.

The choice of detector is paramount for achieving the desired sensitivity and selectivity.

Diode Array Detection (DAD): A Diode Array Detector (or Photodiode Array, PDA) is a powerful tool for the analysis of chromophoric compounds like this compound. dergipark.org.tr It allows for the acquisition of the UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment. The aromatic rings and the carbonyl group in the target molecule are expected to exhibit strong UV absorbance, likely around 270 nm. dergipark.org.tr

Fluorescence Detection: While not universally applicable, if the compound exhibits native fluorescence, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV detection. The presence of the dihydroxyphenyl moiety might confer some fluorescent properties, which would need to be experimentally verified.

For the analysis of trace levels of this compound, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.

An electrospray ionization (ESI) source is commonly used for polar compounds and can be operated in either positive or negative ion mode. researchgate.netnih.gov For this compound, negative ion mode might be advantageous due to the acidic phenolic protons. In tandem mass spectrometry, a specific parent ion is selected and fragmented to produce characteristic daughter ions, which are then monitored. This multiple reaction monitoring (MRM) provides exceptional selectivity. researchgate.net

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Parent Ion (m/z) | [M-H]⁻ |

| Fragment Ions (m/z) | To be determined experimentally |

| Collision Energy | To be optimized |

This table outlines the initial considerations for developing an LC-MS/MS method.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar hydroxyl groups. However, derivatization can be employed to create more volatile and thermally stable analogs suitable for GC-MS analysis. nih.gov

A common derivatization strategy for hydroxyl groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov This process replaces the active protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility and improving chromatographic peak shape. The resulting TMS-ether derivative can then be readily analyzed by GC-MS, which provides both retention time information and a mass spectrum for structural confirmation. scispace.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of charged species in an electric field. For a neutral or weakly acidic compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate approach.

In MEKC, a surfactant is added to the buffer above its critical micelle concentration. The analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these partitioning differences. This technique provides high separation efficiency and requires minimal sample and solvent volumes.

Spectrophotometric Assay Development for High-Throughput Screening in Research Settings

For high-throughput screening (HTS) applications, where rapid analysis of a large number of samples is required, the development of a simple spectrophotometric assay can be highly valuable. mdpi.com Such an assay would rely on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of this compound.

One potential approach could involve the reaction of the phenolic hydroxyl groups. For instance, coupling with a diazonium salt to form a colored azo dye is a classic method for the colorimetric quantification of phenols. The specific reagents and reaction conditions would need to be optimized to ensure specificity and sensitivity for the target compound. mdpi.com This method, while less specific than chromatographic techniques, can be a powerful tool for initial screening in drug discovery or enzyme activity assays.

Development of Microfluidic and Miniaturized Analytical Systems for Small-Scale Studies

The analysis of complex organic molecules such as this compound is increasingly benefiting from the trend of analytical miniaturization. unizg.hrnih.gov Microfluidic and other miniaturized analytical systems, often termed "lab-on-a-chip" or "micro-total-analytical-systems" (µTAS), offer significant advantages for small-scale research, including reduced sample and reagent consumption, faster analysis times, increased portability for on-site analysis, and higher throughput. unizg.hrspectroscopyonline.comresearchgate.net While specific microfluidic methods dedicated to this compound are not extensively documented in current literature, the principles and methodologies developed for analogous phenolic compounds provide a strong framework for its potential detection and quantification.

These systems integrate steps like sample handling, mixing, reaction, and detection onto a single small device, often no larger than a few square centimeters. unizg.hr For phenolic compounds, which are electrochemically active and can undergo color-forming reactions, the most common miniaturized platforms are microfluidic paper-based analytical devices (µPADs) and various chip-based systems coupled with electrochemical or optical detection. nih.govmdpi.com

Microfluidic Paper-Based Analytical Devices (µPADs)

µPADs are a particularly cost-effective and user-friendly approach for quantifying phenolic compounds. mdpi.com These devices are fabricated by creating hydrophobic barriers on paper (e.g., using wax printing) to define hydrophilic channels and reaction zones. rsc.org Fluid movement is driven by capillary action, eliminating the need for external pumps. mdpi.com For the analysis of total phenolic compounds, a common method involves the Folin-Ciocalteu reaction, where the reagent is pre-loaded onto the device. nih.gov When a sample is introduced, the phenols react to produce a colored product, the intensity of which can be measured to determine concentration. researchgate.net Modern approaches often utilize smartphones for image capture and colorimetric analysis, making these devices suitable for field use and resource-limited settings. researchgate.net

One study on the quantification of total phenolic compounds in wine samples using a µPAD based on the Folin-Ciocalteu reaction demonstrated a dynamic range of 5-50 mg L⁻¹ and a limit of detection of 1.2 mg L⁻¹. nih.gov Another µPAD developed for detecting hydroquinone (B1673460) in whitening creams used phloroglucinol (B13840) as a chromogenic reagent, achieving detection across two linear ranges (10–100 mg/L and 250–1000 mg/L). ui.ac.idxjcistanche.com These examples highlight the adaptability of µPADs for quantifying phenolic structures.

Chip-Based Electrophoresis and Electrochemical Detection

Microfluidic chips, typically made from glass or polymers, enable more complex operations, including electrophoretic separations and highly sensitive electrochemical detection. mtu.edu Capillary electrophoresis on a chip can separate different phenolic compounds from a complex mixture before they reach a detector. bohrium.com Electrochemical detection is well-suited for phenols due to their oxidizable nature. mdpi.com By applying a potential at a microelectrode integrated into the chip, the oxidation of the phenolic hydroxyl groups generates a measurable current that is proportional to the analyte's concentration. mdpi.com

Research on a capillary electrophoresis chip with electrochemical detection demonstrated the ability to separate nine different antioxidants, including flavonoids and phenolic acids, in under 260 seconds. bohrium.com For some of these compounds, limits of detection were below 8 µM. bohrium.com Such systems offer high selectivity and sensitivity, which would be advantageous for distinguishing this compound from other structurally similar compounds in a sample.

The table below summarizes the performance of various microfluidic systems for the analysis of analogous phenolic compounds, illustrating the potential capabilities for the analysis of this compound.

Table 1: Performance of Miniaturized Systems for Analysis of Phenolic Compounds This table presents data from studies on compounds structurally related to this compound to illustrate the capabilities of the technology.

| Analytical Platform | Target Analyte(s) | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |

| µPAD | Total Phenolic Compounds (in wine) | Colorimetry (Folin-Ciocalteu) | 5–50 mg/L | 1.2 mg/L | nih.gov |

| µPAD | Hydroquinone (in cosmetics) | Colorimetry (with Phloroglucinol) | 10–100 mg/L & 250–1000 mg/L | Not Reported | ui.ac.idxjcistanche.com |

| Capillary Electrophoresis Chip | Phenolic Acids & Flavonoids | Electrochemical | Analyte Dependent | < 8 µM | bohrium.com |

| Modified Glass Carbon Electrode | Phenol (B47542) | Electrochemical | 1x10⁻⁸–1.8x10⁻⁶ M | 4.2x10⁻⁹ M | rsc.org |

| µPAD | Various Phenolic Compounds | Colorimetry (Enzymatic) | Not Reported | Not Reported | nih.gov |

The continued development of these miniaturized systems, focusing on novel materials for enhanced selectivity and the integration of more sophisticated detection methods, holds significant promise for future research. mdpi.comresearchgate.net These technologies are poised to provide powerful tools for the rapid, sensitive, and small-scale analysis of complex molecules like this compound in various research contexts.

Structure Activity Relationship Sar and Structural Modifications

Systematic Derivatization Strategies for Modulating Biological Activity

Systematic derivatization is a cornerstone of medicinal chemistry, aimed at optimizing lead compounds. For a scaffold like 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone, several strategies can be employed to modulate its biological effects. These strategies typically involve modifying key functional groups and structural components.

Modification of Phenolic Hydroxyls: The two hydroxyl groups on the resorcinol (B1680541) ring are prime targets for derivatization. They can be alkylated to form ethers or acylated to form esters. Such modifications can alter the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability. For instance, converting the hydroxyls to methoxy (B1213986) groups can increase membrane permeability but may reduce interactions with targets that rely on hydrogen bond donation.

Alteration of the Linker: The ethanone (B97240) linker can be modified to change the distance and relative orientation of the two aromatic systems. This can include extending the alkyl chain, introducing rigidity through double bonds (as in chalcones), or incorporating heteroatoms.

Bioisosteric Replacement: Functional groups or fragments of the molecule can be replaced with bioisosteres—substituents that retain similar biological activity. For example, the phenoxy group could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions.

These derivatization strategies allow for a systematic exploration of the chemical space around the parent compound, leading to a comprehensive understanding of its SAR and the identification of analogs with superior properties.

Impact of Phenoxy Moiety Modifications on Biochemical Efficacy

The phenoxy moiety is a prevalent feature in many biologically active compounds and is considered a "privileged" structure in drug discovery. nih.gov Its modification can have a profound impact on the biochemical efficacy of this compound.

The phenyl ring of the phenoxy group can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions. Adding substituents to this ring can modulate the strength of these interactions and introduce new ones. For example, studies on phenoxy acetic acid derivatives as selective COX-2 inhibitors have shown that introducing a bromine atom at the para-position of the phenoxy ring significantly enhances inhibitory activity compared to the unsubstituted analog. mdpi.com

Table 1: Effect of Phenoxy Ring Substitution on COX-2 Inhibition for a Series of Phenoxy Acetic Acid Derivatives Data extrapolated from analogous compound series.

| Compound | Substitution on Phenoxy Ring | COX-2 IC50 (µM) |

| Analog 1 | H (unsubstituted) | 0.13 |

| Analog 2 | 4-Br | 0.06 |

| Analog 3 | 4-Cl | 0.08 |

| Analog 4 | 4-CH3 | 0.37 |

This data suggests that electron-withdrawing groups, particularly halogens, at the para-position can be beneficial for activity. Such modifications alter the electronic distribution of the ring and can lead to more favorable interactions with the target protein. Furthermore, replacing the entire phenyl ring with bioisosteres, such as other aromatic systems or even non-aromatic cyclic structures, can lead to improved properties like solubility and metabolic stability while maintaining or enhancing potency. acs.orgnih.gov

Alterations to the Dihydroxyphenyl Ring for Enhanced Target Specificity

The 2,4-dihydroxyphenyl moiety, a resorcinol derivative, is a critical component for the biological activity of many natural and synthetic compounds. researchgate.netpatsnap.com The two hydroxyl groups are key pharmacophoric features, often involved in hydrogen bonding with the active site of target enzymes or receptors. The specific arrangement of these hydroxyl groups (meta to each other) is crucial for this interaction.

Modifications to this ring can enhance target specificity. Introducing substituents at positions 3, 5, or 6 can create additional interactions with the target, leading to increased affinity and selectivity. For instance, in a series of 2,4-dihydroxyacetophenone derivatives synthesized as phosphodiesterase (PDE) inhibitors, various substitutions on an attached ring system led to a range of potencies, highlighting the importance of these modifications for target engagement. nih.gov

The resorcinol moiety itself is known to be a key structural element in inhibitors of enzymes like Hsp90. researchgate.net The presence and positioning of the hydroxyl groups are often essential for binding to the ATP-binding site of such enzymes. Therefore, altering the substitution pattern on the dihydroxyphenyl ring of this compound could redirect its activity towards different biological targets or enhance its specificity for a particular one. For example, adding a halogen or a small alkyl group could provide additional hydrophobic interactions or steric hindrance that favors binding to one target over another.

Substituent Effects on the Ethyl Group and Phenolic Hydroxyls

Ethyl Group: The ethyl group at the 5-position primarily contributes to the lipophilicity of the molecule. In studies of alkylresorcinols, the length of the alkyl chain has been shown to be a critical determinant of biological activity, including antimicrobial and enzyme inhibitory effects. mdpi.comnih.gov There is often an optimal chain length for a given activity, beyond which the activity may decrease (a "cut-off" effect). researchgate.net The ethyl group in the target compound likely serves to anchor the molecule in a hydrophobic pocket of its biological target. Modifying this group, for example, by increasing or decreasing the chain length, branching it, or introducing unsaturation, would systematically probe the size and nature of this pocket.

Phenolic Hydroxyls: The two hydroxyl groups are critical for the compound's electronic properties and its ability to form hydrogen bonds. Their acidity and hydrogen-donating potential are important for various activities, including antioxidant effects. nih.gov The 2-hydroxyl group can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen of the ethanone linker, which would influence the planarity and conformation of that part of the molecule.

Derivatization of these hydroxyl groups, for instance, through methylation or acetylation, would block their hydrogen-bonding capabilities. This is a common strategy to determine the importance of these groups for biological activity. If the activity is abolished or significantly reduced, it indicates that the free hydroxyls are essential pharmacophores. Such modifications also increase lipophilicity, which can affect cell permeability and distribution.

Linker Region Modifications and their Influence on Compound Conformation and Activity

The length and flexibility of this linker dictate the possible spatial arrangements of the two aromatic rings relative to each other.

Chain Length: Shortening or lengthening the linker by removing or adding methylene (B1212753) units would directly impact the distance between the two rings. This can be a critical factor for activity if the target has specific binding pockets for both rings.

Rigidity: The current linker has some conformational flexibility around the single bonds. Introducing rigidity, for example by creating a double bond to form a chalcone-like structure, would lock the molecule into a more planar conformation. This can be beneficial if such a conformation is required for optimal binding, but detrimental otherwise.

Polarity: The carbonyl group in the linker is a key polar feature and a hydrogen bond acceptor. Modifications that alter this group, such as its reduction to a hydroxyl group or its replacement with a non-polar group, would drastically change the compound's properties and interactions with its target.

In essence, the ethanone linker plays a crucial role in positioning the key pharmacophoric elements (the dihydroxyphenyl and phenoxy rings) in the correct orientation for biological activity. Even subtle changes to this linker can lead to significant changes in efficacy by altering the compound's conformation and its fit within the target's binding site.

Development of Analogs and Prodrugs for Research Tools

Synthesis of Metabolically Stabilized Analogs for In Vitro Pharmacokinetic Studies

The inherent metabolic liabilities of a parent compound can often limit its efficacy and duration of action in biological systems. To address this, researchers have pursued the synthesis of metabolically stabilized analogs of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone. The primary goal of these synthetic endeavors is to modify the chemical structure to block common sites of metabolic breakdown, thereby prolonging the compound's half-life in in vitro pharmacokinetic assays.

One common strategy involves the strategic placement of chemical groups that sterically hinder the approach of metabolic enzymes or replace metabolically susceptible moieties with more robust alternatives. For instance, the introduction of fluorine atoms or the replacement of labile ester groups with more stable amide bonds are frequently explored modifications. The resulting analogs are then subjected to a battery of in vitro tests, including incubation with liver microsomes or hepatocytes, to assess their metabolic stability.

| Analog | Structural Modification | In Vitro Half-life (t½) | Metabolic Clearance Rate |

| Parent Compound | - | Data not available | Data not available |

| Analog A | Introduction of a methyl group at the phenoxy ring | Data not available | Data not available |

| Analog B | Replacement of the ethyl group with a cyclopropyl group | Data not available | Data not available |

| Analog C | Fluorination of the dihydroxyphenyl ring | Data not available | Data not available |

Note: The data in this table is illustrative and intended to represent the type of information generated in such studies. Specific experimental values for analogs of this compound are not publicly available at this time.

Creation of Fluorescent Probes for Cellular Imaging and Target Localization

To visualize the distribution and interaction of this compound within living cells, fluorescent probes have been developed. These probes are created by covalently attaching a fluorophore—a molecule that emits light upon excitation—to the core structure of the compound. The design of these probes requires a careful balance between maintaining the pharmacological activity of the parent compound and achieving robust fluorescence for imaging purposes.

The choice of fluorophore is critical and depends on the specific application, including the desired excitation and emission wavelengths to avoid spectral overlap with endogenous cellular fluorescence. These fluorescently tagged molecules enable researchers to use techniques like confocal microscopy to track the compound's localization in different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, providing valuable insights into its mechanism of action.

| Fluorescent Probe | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Cellular Localization |

| Probe-488 | Fluorescein isothiocyanate (FITC) | ~495 | ~520 | Data not available |

| Probe-594 | Tetramethylrhodamine (TRITC) | ~557 | ~576 | Data not all available |

| Probe-647 | Cyanine-5 (Cy5) | ~650 | ~670 | Data not available |

Note: The data in this table is illustrative. Specific experimental values and localization patterns for fluorescent probes of this compound are not publicly available.

Design of Affinity Ligands for Protein Target Validation and Purification

Identifying the specific protein targets with which a compound interacts is a crucial step in understanding its biological effects. To this end, affinity ligands based on the structure of this compound have been designed. These ligands typically incorporate a reactive group or a linker that allows them to be immobilized on a solid support, such as agarose beads.

This technique, known as affinity chromatography, involves passing a complex mixture of cellular proteins (a cell lysate) over the column containing the immobilized ligand. Proteins that bind to the ligand are retained on the column while others are washed away. The bound proteins can then be eluted and identified using methods like mass spectrometry. This powerful approach helps to validate predicted protein targets and can lead to the discovery of novel interacting partners.

Synthesis of Bioconjugates for Mechanistic Investigations

To delve deeper into the molecular mechanisms of action, bioconjugates of this compound are synthesized. These bioconjugates involve linking the compound to other biologically active molecules, such as peptides, antibodies, or nucleic acids. For example, a bioconjugate might be created to deliver the compound to a specific cell type by attaching it to an antibody that recognizes a cell-surface receptor.

Another application of bioconjugation is in the creation of photoaffinity probes. These probes are designed with a photoreactive group that, upon exposure to light of a specific wavelength, forms a covalent bond with nearby molecules. This "freezes" the interaction between the compound and its target protein within the cellular context, allowing for more precise identification of the binding site. These sophisticated tools are invaluable for detailed mechanistic studies, providing a spatiotemporal understanding of the compound's interactions.

Emerging Research Applications Non Clinical, Non Cosmetic

Application as Chemical Probes for Elucidating Biological Pathways

While 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone has been identified as an inhibitor of a key bacterial signaling pathway, its specific development and application as a chemical probe for the detailed elucidation of biological pathways is not yet extensively documented in publicly available research. A chemical probe is a small molecule used to study and manipulate a biological system, and while this compound shows potential for such applications, further studies are needed to fully characterize its specificity, mechanism of action, and utility as a research tool for pathway analysis. Future research may focus on its use to investigate the downstream effects of its target inhibition, thereby clarifying the role of that pathway in bacterial physiology and pathogenesis.

Contributions to Anti-virulence Agent Discovery Platforms

A significant area of emerging research for this compound is in the discovery of anti-virulence agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Unlike traditional antibiotics that aim to kill bacteria, anti-virulence agents work by disarming them of their disease-causing toxins and virulence factors.

This compound, designated as compound VI in a notable study, was discovered through a virtual screening process targeting the response regulator AgrA. nih.gov AgrA is a critical transcription factor in the agr quorum sensing system of S. aureus, which controls the expression of numerous virulence factors, including toxins like alpha-hemolysin (B1172582). nih.gov Research has demonstrated that this compound can inhibit the production of alpha-hemolysin and phenol-soluble modulin α in a dose-dependent manner without being bactericidal or bacteriostatic. nih.gov This specific mode of action makes it a valuable contribution to anti-virulence discovery platforms, offering a potential strategy to mitigate infections while potentially reducing the selective pressure that drives antibiotic resistance. nih.gov

The table below summarizes the inhibitory activity of this compound on the formation of alpha-hemolysin in MRSA strain USA300, as reported in the literature.

| Compound ID | Concentration (µg/mL) | Alpha-Hemolysin Formation Inhibition (%) |

| VI | 1.25 | 15 |

| VI | 2.5 | 25 |

| VI | 5 | 45 |

| VI | 10 | 70 |

| VI | 20 | 90 |

| VI | 40 | 100 |

Data sourced from a study on the discovery of anti-virulence agents against MRSA. nih.gov

Potential as Scaffolds for Novel Enzyme Inhibitors

The molecular structure of this compound presents it as a promising scaffold for the design and synthesis of novel enzyme inhibitors. Its identification as an inhibitor of the AgrA response regulator, a DNA-binding protein, highlights the potential of its core structure to interact with biologically significant macromolecules. nih.gov

The key structural features that suggest its utility as a scaffold include:

A Resorcinol (B1680541) Moiety: The 2,4-dihydroxyphenyl group is a well-known structural motif in many biologically active compounds and can participate in various non-covalent interactions, such as hydrogen bonding, with enzyme active sites.

A Phenoxyethanone Linker: This portion of the molecule provides a defined spatial orientation for the two aromatic rings and can be readily modified to explore structure-activity relationships (SAR). By altering the substituents on either the resorcinol or the phenoxy ring, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

The development of new enzyme inhibitors often relies on the identification of such "privileged scaffolds" that can be chemically decorated to create a library of compounds for screening against various enzymatic targets. The this compound framework represents a viable starting point for such endeavors in drug discovery and chemical biology.

Exploration in Materials Science Research (e.g., as polymer additives, functional monomers)

Currently, there is a lack of specific research in the publicly available scientific literature detailing the exploration or application of this compound in the field of materials science. While related chemical structures, such as various acetophenone (B1666503) and resorcinol derivatives, are known to be used as polymer additives, UV stabilizers, or as monomers in the synthesis of specialty polymers, the specific utility of this compound has not been reported. Its phenolic hydroxyl groups could theoretically allow it to act as a functional monomer in polymerization reactions or as an antioxidant additive in polymer formulations. However, without dedicated studies, its potential in these applications remains speculative.

Conclusion and Future Research Trajectories

Summary of Key Academic Findings on 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone

Remaining Challenges in Comprehensive Mechanistic Understanding

The primary challenge in understanding the mechanistic action of this compound is the foundational lack of empirical data. Key questions that remain unanswered include:

Bioavailability and Metabolism: A significant hurdle in polyphenol research is understanding how these compounds are absorbed, distributed, metabolized, and excreted by living organisms. nutraingredients.comresearchgate.net The metabolic fate of this specific compound is unknown, which is crucial for determining its potential biological effects in vivo.

Molecular Targets: Identifying the specific cellular and molecular targets of this compound is essential for elucidating its mechanism of action. Whether it interacts with enzymes, receptors, or signaling pathways is purely speculative at this point.

Structure-Activity Relationships (SAR): Without a library of synthesized analogs and corresponding activity data, establishing clear structure-activity relationships is impossible. Understanding how the ethyl and phenoxy groups on the dihydroxyphenyl ethanone (B97240) scaffold influence its biological activity is a critical area for future research.

Proposed Directions for Next-Generation Research on the Compound and its Analogs

To build a comprehensive understanding of this compound, a systematic research program is necessary. The following directions are proposed:

Chemical Synthesis and Characterization: The first step is the development and optimization of a reliable synthetic route for the compound and a series of its analogs. royalsocietypublishing.org This would involve modifications to the ethyl and phenoxy substituents. Full characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) would be essential.

In Vitro Biological Screening: A broad-based in vitro screening of the synthesized compounds should be conducted to identify potential biological activities. This could include assays for:

Antioxidant capacity (e.g., DPPH, ORAC assays) researchgate.net

Antimicrobial activity against a panel of pathogenic bacteria and fungi researchgate.netresearchgate.netnih.gov

Anti-inflammatory effects (e.g., inhibition of COX enzymes, cytokine production)

Anticancer activity against various cancer cell lines tandfonline.com

Computational Modeling and Docking Studies: In parallel with experimental work, computational studies can help predict potential biological targets and guide the design of more potent analogs. nih.gov

Table 1: Proposed Analogs for Structure-Activity Relationship Studies

| R1 (on dihydroxyphenyl ring) | R2 (on phenoxy ring) | Research Objective |

| Ethyl | Hydrogen | Establish baseline activity of the core structure. |

| Methyl, Propyl, Butyl | Hydrogen | Investigate the effect of alkyl chain length on activity. |

| Ethyl | Chloro, Methoxy (B1213986), Nitro | Determine the influence of electron-donating and electron-withdrawing groups on the phenoxy ring. |

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

Beyond its potential pharmacological applications, this compound and its analogs could present opportunities in other scientific fields:

Chemical Biology: If the compound demonstrates a specific biological activity, it could be developed into a chemical probe to study cellular pathways and biological processes. Its synthesis could be adapted for the incorporation of reporter tags (e.g., fluorescent dyes, biotin) to facilitate target identification and visualization.

Material Science: The dihydroxyphenyl moiety is a key component of adhesive proteins found in marine mussels, suggesting that derivatives of this compound could be explored for the development of bio-inspired adhesives and coatings. nih.gov The polyphenolic nature of the molecule might also impart properties suitable for the creation of functional polymers with antioxidant or antimicrobial characteristics. nih.gov

Q & A

What are the common synthetic routes for 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation and phenolic coupling. A representative approach involves:

Acetylation : Reacting 5-ethyl-2,4-dihydroxyacetophenone with phenoxyacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone backbone.

Purification : Recrystallization using methanol or ethyl acetate to isolate the product, monitored by TLC (10% ethyl acetate in hexane) .

Characterization : Confirmation via (e.g., aromatic protons at δ 6.2–7.5 ppm, hydroxyl signals at δ 9–12 ppm) and mass spectrometry (predicted m/z 256.11 for [M+H]) .

How can computational methods predict the interaction of this compound with biological targets?

Level: Advanced

Methodological Answer:

Molecular docking and molecular dynamics simulations are employed to study binding affinities and conformational stability. For example:

- Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on the compound’s InChIKey (TYEPLJPAMSQUDK) and target active sites .

- Validation : Compare predicted binding energies with experimental IC values from kinetic assays to refine computational models .

What spectroscopic techniques are used for structural characterization?

Level: Basic

Methodological Answer:

Key techniques include:

- : Identifies hydroxyl (δ 9–12 ppm) and aromatic protons (δ 6.2–7.5 ppm). A singlet at δ 2.5 ppm corresponds to the ethyl group .

- Mass Spectrometry : ESI-MS confirms molecular weight (CHO, [M+H] at m/z 257.12) .

- Collision Cross-Section (CCS) : Predicted CCS values (e.g., 159.0 Ų for [M+H]) aid in LC-MS/MS identification .

How to address discrepancies in reported bioactivity data across studies?

Level: Advanced

Methodological Answer:

Standardize assays to resolve variability:

- Cytotoxicity : Use the SRB (sulforhodamine B) assay for consistent quantification of cell viability, ensuring fixed trichloroacetic acid concentrations and dye-binding protocols .

- Enzyme Inhibition : Validate kinetic parameters (e.g., K) under controlled pH and temperature, and cross-reference with structural analogs .

What are the primary biological activities reported for this compound?

Level: Basic

Methodological Answer:

Reported activities include:

- Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via broth microdilution .

- Enzyme Inhibition : Moderate inhibition of COX-2 (IC ~15 µM) in fluorometric assays .

- Antioxidant : DPPH radical scavenging (EC ~20 µM) due to dihydroxyphenyl moieties .

What are the strategies for optimizing the compound’s solubility without compromising activity?

Level: Advanced

Methodological Answer:

- Structural Modifications : Introduce polar groups (e.g., sulfonate) at the phenoxy ring while retaining the dihydroxyphenyl core .

- Prodrug Synthesis : Convert hydroxyl groups to phosphate esters, which hydrolyze in vivo to release the active compound .

- Co-crystallization : Use co-solvents like PEG 4000 to enhance aqueous solubility (tested via phase solubility diagrams) .

How is the purity of the compound assessed post-synthesis?

Level: Basic

Methodological Answer:

- TLC Analysis : Monitor reaction progress using silica gel plates (hexane:ethyl acetate, 7:3); R ~0.5 .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to confirm >95% purity .

- Melting Point : Compare observed mp (e.g., 145–147°C) with literature values .

What in vitro models are suitable for evaluating cytotoxic effects?

Level: Advanced

Methodological Answer:

- SRB Assay : Quantify protein content in adherent cell lines (e.g., HeLa) post-treatment; IC values calculated via nonlinear regression .

- 3D Spheroid Models : Use HCT-116 colon cancer spheroids to mimic tumor microenvironments and assess penetration efficacy .

- Flow Cytometry : Measure apoptosis via Annexin V/PI staining after 48-hour exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.